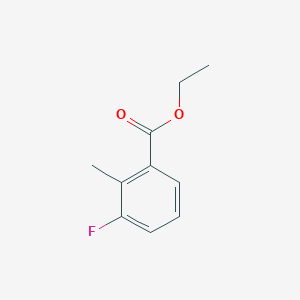

Ethyl 3-fluoro-2-methylbenzoate

Übersicht

Beschreibung

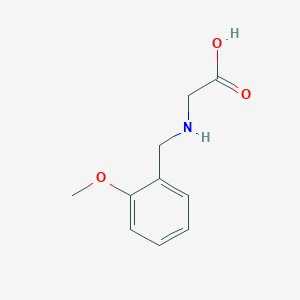

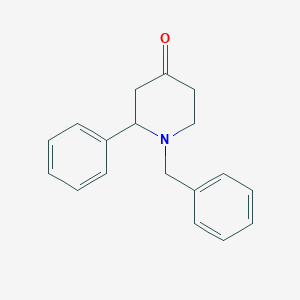

Ethyl 3-fluoro-2-methylbenzoate is a chemical compound with the CAS Number: 114312-57-1 . It is a colorless to pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of Ethyl 3-fluoro-2-methylbenzoate can be achieved by using 3-fluoro-2-methylbenzoic acid . The title compound was obtained as a colorless oil by similar procedures to those of Example 3a (1.31 g). The product was used in the next reaction without purification .Molecular Structure Analysis

The molecular structure of Ethyl 3-fluoro-2-methylbenzoate can be represented by the Inchi Code: 1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 3-fluoro-2-methylbenzoate has a molecular weight of 182.19 . It is a colorless to pale-yellow to yellow-brown liquid . It has a high GI absorption and is BBB permeant .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Fluorinated compounds like Ethyl 3-fluoro-2-methylbenzoate are valuable in organic chemistry for their unique reactivity and role in synthesizing complex molecules. For instance, the study by Rádl et al. (1991) demonstrated the structural modification and preparation of ofloxacin analogs, highlighting the significance of fluorinated intermediates in creating pharmacologically active compounds (Rádl et al., 1991). Similarly, Aleksanyan and Hambardzumyan (2013) investigated the synthesis and transformations of quinoline derivatives, which are known for their fluorescence and potential antioxidant properties, emphasizing the role of fluorinated benzoates in the development of new bioactive molecules (Aleksanyan & Hambardzumyan, 2013).

Pharmacological Applications

In the realm of pharmacology, fluorinated compounds often serve as key intermediates. The work by Chapman et al. (1971) on benzo[b]thiophen derivatives showcased the conversion of amino and bromo derivatives into pharmacologically active salts and amines, illustrating the versatility of fluorinated esters in drug development (Chapman et al., 1971).

Materials Science and Fluorescence

The exploration of fluorinated compounds extends into materials science, particularly in the design of fluorescent materials. For example, the research on quinoline derivatives as efficient fluorophores by Aleksanyan and Hambardzumyan (2013) underlines the potential of fluorinated benzoates in enhancing the fluorescence efficiency of materials for various applications, including biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Environmental and Analytical Chemistry

Fluorinated compounds are also significant in environmental and analytical chemistry for studying degradation pathways and synthesis of environmentally benign materials. The study by Londry and Fedorak (1993) on the use of fluorinated compounds to trace aromatic metabolites in a methanogenic consortium provides insights into environmental biodegradation processes and the role of fluorinated markers in understanding complex biological transformations (Londry & Fedorak, 1993).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBRUQHZUVUAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562366 | |

| Record name | Ethyl 3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-fluoro-2-methylbenzoate | |

CAS RN |

114312-57-1 | |

| Record name | Ethyl 3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

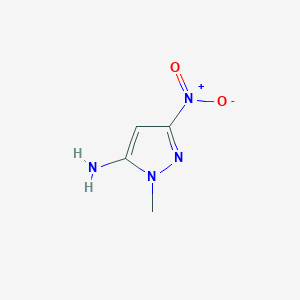

![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)

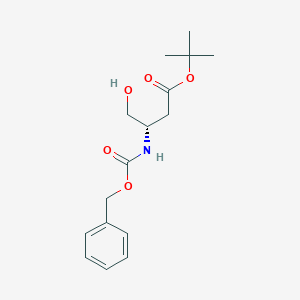

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)